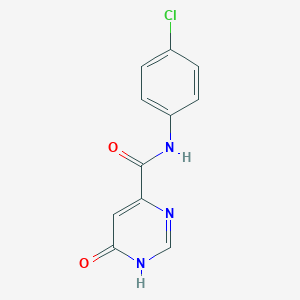

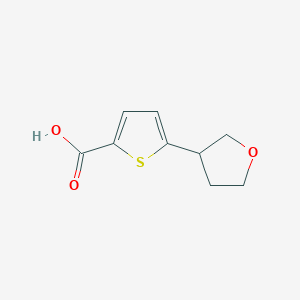

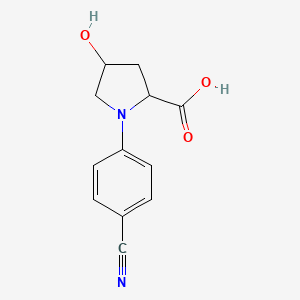

N-(2-(3,5-dimethylphenoxy)ethyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethylphenoxy)ethyl)-2,5-dimethylbenzenesulfonamide, commonly known as Compound X, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Synthesis and Biological Screening

The synthesis and biological potential of various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been explored. These compounds are synthesized through reactions involving basic aqueous media and polar aprotic solvents, followed by screening against Gram-negative and Gram-positive bacteria. The studies also evaluated their enzyme inhibition potential against specific enzymes, demonstrating moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antifilarial Agents

Research into antifilarial agents has led to the synthesis of epoxy sulfonamides and ethynesulfonamides, which showed promise in vitro and in vivo for their antifilarial activity against specific filarial worms. This work underscores the potential of sulfonamide derivatives in developing new treatments for filarial infections (Brienne et al., 1987).

Antibacterial and α-Glucosidase Inhibition

A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and evaluated for their antibacterial and antienzymatic activities. These compounds exhibited moderate to high activity against bacterial strains and demonstrated good inhibition of the α-glucosidase enzyme, suggesting potential applications in treating bacterial infections and managing diabetes (Abbasi et al., 2016).

Computational Study on Sulfonamide Molecules

A computational study was conducted on a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, revealing its structural and electronic properties. This research provides insights into the molecule's stability, interactions, and potential biological activities, facilitating further exploration of its applications in medicinal chemistry (Murthy et al., 2018).

Anticancer Activities

KCN1, a novel synthetic sulfonamide anticancer agent, has been investigated for its anti-pancreatic cancer activities and pharmacological properties. In vitro and in vivo studies demonstrated its efficacy against pancreatic cancer cells and tumor xenografts in mice. Pharmacokinetic studies further support KCN1's potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-13-5-6-16(4)18(12-13)23(20,21)19-7-8-22-17-10-14(2)9-15(3)11-17/h5-6,9-12,19H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAPGWWYFWBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2835145.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2835153.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)

![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)